Thermal Phase Behavior: Melting Point Elevation Relative to Shorter-Chain Homologs
Nonadecanenitrile (C19) exhibits a melting point that is substantially higher than its shorter-chain homolog hexadecanenitrile (C16) and modestly higher than octadecanenitrile (C18), reflecting stronger cohesive intermolecular forces . This property dictates its physical state at ambient laboratory and processing temperatures, a critical parameter for material handling and formulation [1].
| Evidence Dimension | Melting point (T_m) |
|---|---|
| Target Compound Data | 42.0–45.0 °C (reported as 43 °C) |
| Comparator Or Baseline | Hexadecanenitrile (C16): 31.5 °C; Octadecanenitrile (C18): 38–41 °C; Eicosanenitrile (C20): 50 °C (estimated) |
| Quantified Difference | Nonadecanenitrile melts at a temperature approximately 11.5 °C higher than hexadecanenitrile and 2–5 °C higher than octadecanenitrile. |
| Conditions | Standard laboratory conditions; data from vendor specifications and compiled chemical databases. |
Why This Matters
The higher melting point ensures Nonadecanenitrile remains a stable solid during ambient storage and handling, whereas shorter-chain homologs like hexadecanenitrile may liquefy under slightly elevated temperatures, causing handling, metering, and purity challenges.
- [1] Common Chemistry. Compound Properties: Hexadecanenitrile (CAS 629-79-8), Octadecanenitrile (CAS 638-65-3), Nonadecanenitrile (CAS 28623-46-3). View Source
